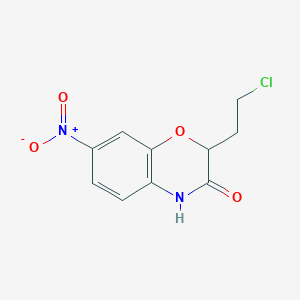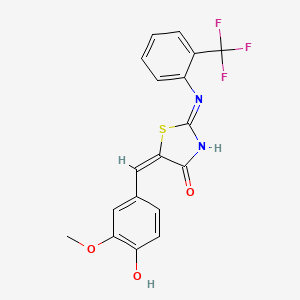
(2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(trifluoromethyl)aniline in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like p-toluenesulfonic acid or acetic acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde derivatives.
Reduction: Formation of 2-(trifluoromethyl)phenylamine derivatives.
Substitution: Formation of various substituted thiazolidinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one may be studied for its potential antimicrobial and anti-inflammatory properties. It can be used in assays to evaluate its biological activity against various pathogens and inflammatory markers.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural similarity to other bioactive thiazolidinones suggests that it may have anticancer or antiviral properties. Preclinical studies could be conducted to assess its efficacy and safety.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique chemical properties could be leveraged in various industrial processes.
Mécanisme D'action
The mechanism of action of (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,5E)-5-(4-hydroxybenzylidene)-2-((2-phenyl)imino)thiazolidin-4-one
- (2E,5E)-5-(4-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one
- (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-phenyl)imino)thiazolidin-4-one
Uniqueness
The uniqueness of (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hydroxyl and methoxy groups contribute to its potential biological activity.
Propriétés
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S/c1-26-14-8-10(6-7-13(14)24)9-15-16(25)23-17(27-15)22-12-5-3-2-4-11(12)18(19,20)21/h2-9,24H,1H3,(H,22,23,25)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMVYKIBMZFSHS-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2912730.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2912724.png)
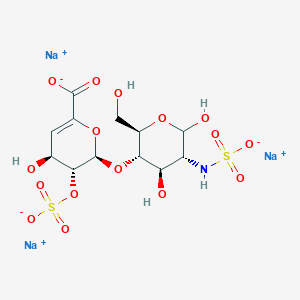
![Propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2912729.png)
![N-(3,5-dimethoxyphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2912741.png)
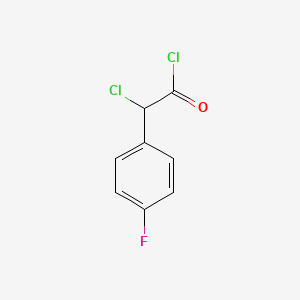
![N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2912743.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2912744.png)
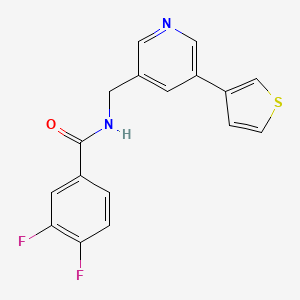
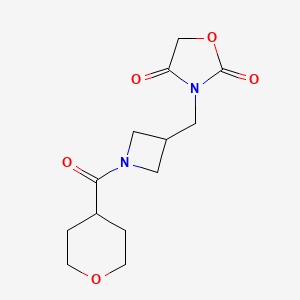
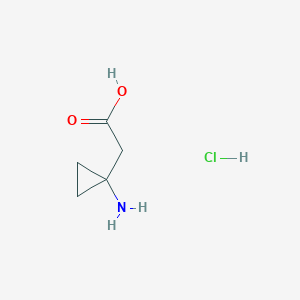
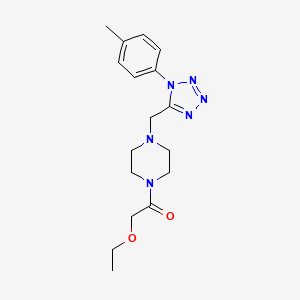
![4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2912737.png)
